molecular formula C17H15ClN4O2S2 B1237372 N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide

Cat. No. B1237372
M. Wt: 406.9 g/mol
InChI Key: QMPRPPMKSBBTOV-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(3-chloro-4-methylphenyl)-2-furanyl]methylideneamino]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is an aryl sulfide.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a notable compound due to its involvement in the inhibition of carbonic anhydrase isozymes I and II. These isozymes play a crucial role in various physiological processes, and their inhibition has been studied as a therapeutic approach for disorders like glaucoma, epilepsy, obesity, and cancer. Thiadiazole derivatives, including this compound, have shown effective inhibition of these enzymes (Altıntop et al., 2017).

Synthesis and Characterization

This compound is synthesized through complex organic reactions. It involves the creation of thiadiazole derivatives by reacting with various chemical agents. The process includes the formation of key intermediates like thiosemicarbazide and the subsequent cyclization under specific conditions to yield the desired product. These synthesis methods are significant for the development of compounds with potential pharmacological properties (El-Essawy & Rady, 2011).

Antimicrobial and Antitubercular Activities

Compounds similar to N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide have been studied for their antimicrobial activities. These compounds exhibit appreciable activity against various bacterial and fungal strains, making them potential candidates for further development as antimicrobial agents. Furthermore, specific triazine derivatives synthesized from thiadiazole compounds have shown in vitro antitubercular activity, demonstrating the potential of these compounds in treating tuberculosis (Reddy et al., 2010).

Pharmacological Properties

Similar compounds are also studied for their pharmacological properties, especially their effects on the central nervous system (CNS) in animal models. These studies are crucial in understanding the potential therapeutic applications of such compounds (Maliszewska-Guz et al., 2005).

properties

Molecular Formula

C17H15ClN4O2S2

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15ClN4O2S2/c1-10-3-4-12(7-14(10)18)15-6-5-13(24-15)8-19-21-16(23)9-25-17-22-20-11(2)26-17/h3-8H,9H2,1-2H3,(H,21,23)/b19-8+

InChI Key

QMPRPPMKSBBTOV-UFWORHAWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CSC3=NN=C(S3)C)Cl

SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSC3=NN=C(S3)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSC3=NN=C(S3)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Reactant of Route 6
N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.